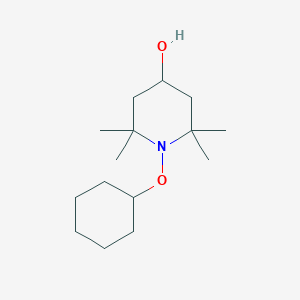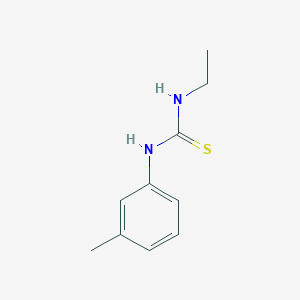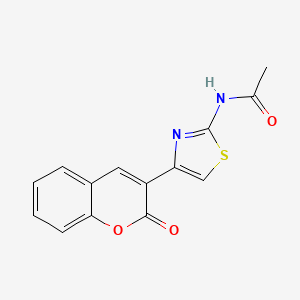
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
概要
説明
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a compound that combines the structural features of coumarin and thiazole. Coumarins are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, which are also known for their diverse biological activities. The combination of these two moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications .
作用機序
Target of Action
Compounds with similar structures, such as coumarin derivatives, have been reported to interact with a variety of targets, including dopamine d2 receptors and serotonin 5-ht2 receptors .
Mode of Action
It’s worth noting that coumarin derivatives, which share structural similarities with this compound, have been reported to exhibit antioxidant, antimicrobial, and cytotoxic activities . These activities suggest that the compound may interact with its targets to modulate redox reactions, inhibit microbial growth, or induce cell death.
Biochemical Pathways
Given the reported antioxidant activity of similar compounds , it’s plausible that this compound may influence pathways related to oxidative stress and cellular redox balance.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity against various cell lines , suggesting that this compound may also have potential anticancer properties.
生化学分析
Biochemical Properties
Coumarin derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticoagulant, anti-HIV, and antitumor effects
Cellular Effects
Coumarin derivatives have been reported to have antioxidant activity . They may influence cell function by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Molecular Mechanism
It is known that coumarin derivatives can interact with various biomolecules, potentially influencing gene expression, enzyme activity, and binding interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions include:
Temperature: Conventional heating
Solvent: DMF ethanol mixture
Catalyst: Acetic acid
Industrial Production Methods
This includes optimizing reaction conditions to minimize waste and energy consumption, and using environmentally benign solvents and catalysts .
化学反応の分析
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antioxidant, and anticancer properties, making it valuable for biological studies.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals .
類似化合物との比較
Similar Compounds
Coumarin derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting diverse biological activities such as antibacterial, antifungal, and anti-inflammatory properties
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is unique due to the combination of coumarin and thiazole moieties in a single molecule. This combination can potentially enhance its biological activity and make it more effective than individual coumarin or thiazole derivatives .
特性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPVEOWNXAQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353665 | |
| Record name | ST50171152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87503-73-9 | |
| Record name | ST50171152 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


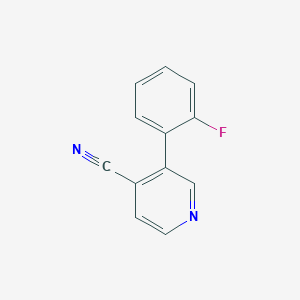
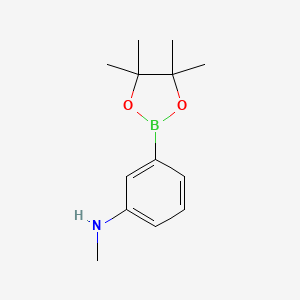
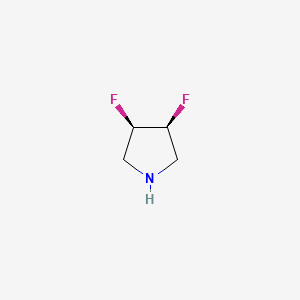

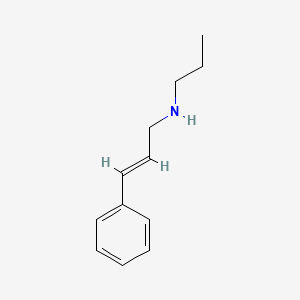
![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]piperazine](/img/structure/B3057988.png)
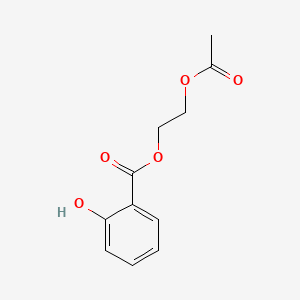
![4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline](/img/new.no-structure.jpg)
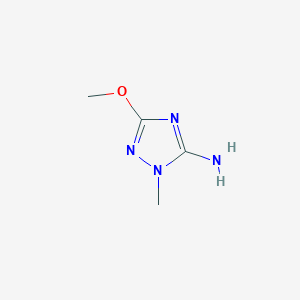
![[2-(2-Methylphenoxy)phenyl]methanamine](/img/structure/B3057993.png)

